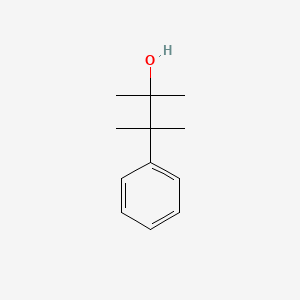

2,3-Dimethyl-3-phenylbutan-2-ol

Description

Contextualization within Tertiary Alcohol Research

Tertiary alcohols, a class of organic compounds where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms, are fundamental functional groups in organic synthesis. Research into tertiary alcohols is extensive, covering their synthesis, reactivity, and application as intermediates in the formation of more complex molecules. 2,3-Dimethyl-3-phenylbutan-2-ol, with its significant steric hindrance around the hydroxyl group, serves as an important model compound for studying the influence of steric bulk on reaction pathways and rates. The presence of both a phenyl group and multiple methyl groups allows for the investigation of electronic and steric effects on the stability of reactive intermediates, such as carbocations, which are commonly formed in reactions involving tertiary alcohols.

Structural Characteristics and Chemical Significance

The molecular structure of this compound (C₁₂H₁₈O) is defined by a butane (B89635) backbone with a hydroxyl group on the second carbon and both a phenyl group and a methyl group on the third carbon, along with two additional methyl groups on the second and third carbons respectively. This specific arrangement of bulky substituents around the tertiary carbinol center is of considerable chemical significance. The steric congestion influences the accessibility of the hydroxyl group and the adjacent atoms, thereby dictating the feasibility and outcome of various chemical transformations. The phenyl group, through its electronic properties, can stabilize adjacent positive charges via resonance, a factor that plays a crucial role in the mechanisms of reactions such as dehydration.

Overview of Key Research Areas

Research involving this compound and similarly hindered tertiary alcohols primarily focuses on several key areas. These include mechanistic studies of carbocation rearrangements, where the bulky substituents can direct the migration of alkyl or aryl groups. The compound's behavior in dehydration and oxidation reactions provides valuable insights into the interplay of steric and electronic effects in determining product distributions. Furthermore, its synthesis serves as a practical example of nucleophilic additions to sterically hindered ketones, a challenging yet important transformation in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-3-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJMXXBYYNZGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,3 Dimethyl 3 Phenylbutan 2 Ol

Elimination Reactions to Form Alkenes

Elimination reactions of 2,3-dimethyl-3-phenylbutan-2-ol are pivotal in demonstrating fundamental principles of organic chemistry, including the competition between different reaction pathways and the factors influencing product regioselectivity and stereoselectivity.

Acid-Catalyzed Dehydration Mechanisms (E1 Pathway Investigations)

The acid-catalyzed dehydration of this compound proceeds readily via an E1 (Elimination, unimolecular) mechanism. This pathway is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the three alkyl groups and the resonance-stabilizing effect of the adjacent phenyl group. The reaction culminates in the deprotonation of a carbon atom adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst), leading to the formation of a double bond.

The rate of this E1 reaction is dependent solely on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. The stability of the tertiary carbocation intermediate is a key factor driving the reaction through the E1 pathway.

Base-Mediated Elimination Pathways (E2 Pathway Elucidations)

While the E1 pathway is dominant under acidic conditions, base-mediated elimination of this compound can be induced, though it is less common for tertiary alcohols. For an E2 (Elimination, bimolecular) reaction to occur, a strong, sterically hindered base is typically required to abstract a proton from a carbon adjacent to the hydroxyl group, while the hydroxyl group itself acts as the leaving group. However, due to the poor leaving group ability of the hydroxide (B78521) ion (OH-), this pathway is generally unfavorable. To facilitate an E2 reaction, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate.

The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement between the proton being abstracted and the leaving group. This means that the hydrogen atom and the leaving group must lie in the same plane and be on opposite sides of the carbon-carbon bond. In the case of a derivative of this compound (with a modified leaving group), the molecule would need to adopt a conformation where a β-hydrogen and the leaving group are positioned at a 180° dihedral angle for the E2 elimination to proceed. The steric hindrance around the β-hydrogens in this molecule can make achieving this geometry challenging.

Regioselectivity in Alkene Formation (Zaitsev's Rule and Exceptions)

The acid-catalyzed dehydration of this compound can theoretically yield two different alkene products, resulting from the removal of a proton from either of the two adjacent carbon atoms. The major product formed is typically the more substituted alkene, in accordance with Zaitsev's rule. This rule posits that in an elimination reaction, the more stable (more substituted) alkene is the favored product. In this case, removal of a proton from the tertiary carbon (C3) would lead to the formation of 2,3-dimethyl-3-phenylbut-1-ene. However, the removal of a proton from one of the methyl groups on the quaternary carbon (C2) would result in the formation of the more substituted 2,3-dimethyl-3-phenylbut-2-ene.

| Alkene Product | Degree of Substitution | Predicted Major/Minor Product (Zaitsev's Rule) |

| 2,3-Dimethyl-3-phenylbut-2-ene | Tetrasubstituted | Major |

| 2,3-Dimethyl-3-phenylbut-1-ene | Disubstituted | Minor |

It is important to note that exceptions to Zaitsev's rule can occur, particularly when a sterically hindered base is used (Hofmann's rule) or when the less substituted product is stabilized by other factors. However, in the context of acid-catalyzed dehydration, Zaitsev's product is expected to predominate.

Stereoselectivity in Alkene Product Distribution (e.g., cis vs. trans Isomer Ratios)

The major alkene product, 2,3-dimethyl-3-phenylbut-2-ene, does not exhibit cis-trans isomerism because one of the double-bonded carbons is attached to two identical methyl groups. Therefore, the concept of stereoselectivity in terms of E/Z or cis/trans isomers is not applicable to the primary elimination products of this specific alcohol.

Carbocation Rearrangement Studies

A significant aspect of the reactivity of this compound is its propensity to undergo carbocation rearrangements. The initially formed tertiary carbocation can rearrange to a more stable carbocation if possible. In this specific case, the initially formed tertiary carbocation is already quite stable. However, under certain reaction conditions, a 1,2-hydride or 1,2-methyl shift could potentially occur, although the driving force for such a rearrangement from the initial tertiary carbocation is not strong as it would not necessarily lead to a more stable carbocation.

More interestingly, rearrangements are often observed in the context of the Pinacol (B44631) rearrangement, a related reaction of vicinal diols. If 2,3-dimethyl-3-phenylbutan-2,3-diol were subjected to acidic conditions, the protonation of one hydroxyl group and its departure would lead to a carbocation. A subsequent 1,2-shift (of either a methyl or phenyl group) to the adjacent carbon bearing the other hydroxyl group would occur, followed by deprotonation of the hydroxyl group to form a ketone. The migratory aptitude of the phenyl group is generally greater than that of a methyl group, which would influence the final product of such a rearrangement. While this is not a direct reaction of this compound itself, it highlights the importance of carbocation rearrangements in related structures.

Phenyl Migration Mechanisms

In the presence of an acid catalyst, this compound can undergo a carbocation-mediated rearrangement, a reaction analogous to the pinacol rearrangement. The generally accepted mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent 1,2-shift of a neighboring group to the positively charged carbon atom leads to a more stable carbocation, which then eliminates a proton to form an alkene or reacts with a nucleophile.

In the case of this compound, the initial carbocation formed is tertiary. A subsequent rearrangement can occur through the migration of either a phenyl group or a methyl group. The relative migratory aptitude of different groups is a complex phenomenon influenced by factors such as the ability of the migrating group to stabilize the developing positive charge in the transition state. Generally, groups that can better stabilize a positive charge, such as a phenyl group through resonance, have a higher migratory aptitude than alkyl groups like methyl. stackexchange.commsu.eduwikipedia.org The migration of the phenyl group results in a resonance-stabilized benzylic carbocation, which is a significant driving force for this pathway.

Alkyl Group Shifts

While phenyl migration is often favored, the migration of an alkyl group, specifically a methyl group in this case, is also a possible pathway in the rearrangement of this compound. A 1,2-methyl shift would also lead to a new tertiary carbocation. The competition between phenyl and methyl migration is a classic topic in the study of carbocation rearrangements. stackexchange.commsu.edu

The outcome of the reaction, in terms of the ratio of products resulting from phenyl versus methyl migration, can be influenced by the specific reaction conditions, such as the nature of the acid catalyst and the solvent used. These conditions can affect the stability of the transition states for the respective migrations.

Stability of Intermediary Carbocations

The course of the acid-catalyzed rearrangement of this compound is largely governed by the relative stability of the potential carbocation intermediates. The initial carbocation formed upon loss of water is a tertiary carbocation.

A subsequent 1,2-phenyl shift leads to the formation of a resonance-stabilized benzylic carbocation. The positive charge in this intermediate is delocalized over the benzene (B151609) ring, significantly increasing its stability. quora.comreddit.com In contrast, a 1,2-methyl shift would result in a different tertiary carbocation. While tertiary carbocations are relatively stable due to hyperconjugation and inductive effects, the resonance stabilization afforded by the phenyl group in the benzylic carbocation generally makes it the more stable intermediate. quora.comstackexchange.comyoutube.com This difference in stability is a key factor that often dictates the preference for phenyl migration over alkyl migration. However, some studies suggest that in certain solution-phase reactions, a tertiary carbocation can be slightly more stable than a primary benzylic carbocation. stackexchange.com

Oxidation Chemistry of the Tertiary Alcohol Functionality

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process, which is a necessary step in the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.

However, under forcing conditions, such as treatment with strong oxidizing agents at elevated temperatures, tertiary alcohols can be oxidized. This process typically involves the cleavage of carbon-carbon bonds. In such a reaction, this compound would likely undergo dehydration to form an alkene first, which would then be susceptible to oxidative cleavage by the strong oxidizing agent. quora.com

Reductive Transformations of the Compound

The tertiary alcohol functionality in this compound is not readily reduced by common reducing agents. However, due to the presence of the phenyl group, it can be considered a benzylic alcohol. The reduction of benzylic alcohols to the corresponding alkanes can be achieved under specific conditions. One such method involves the use of hydriodic acid (HI) in the presence of red phosphorus. This system is capable of reducing primary, secondary, and tertiary benzylic alcohols to their corresponding hydrocarbons.

Functional Group Interconversions and Derivatization

The hydroxyl group of this compound can undergo various functional group interconversions to yield a range of derivatives.

Etherification: The formation of ethers from tertiary alcohols via the Williamson ether synthesis is challenging due to the steric hindrance around the hydroxyl group, which favors elimination reactions. byjus.commasterorganicchemistry.comwikipedia.org The Williamson ether synthesis typically proceeds via an SN2 mechanism, which is sensitive to steric bulk. wikipedia.org Therefore, reacting the alkoxide of this compound with an alkyl halide would likely result in low yields of the desired ether.

Esterification: The reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, can lead to the formation of esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. However, the steric hindrance of the tertiary alcohol can slow down the reaction rate.

Halogenation: The hydroxyl group can be replaced by a halogen atom using appropriate reagents. For instance, reaction with concentrated hydrohalic acids (e.g., HCl, HBr, HI) can proceed via an SN1 mechanism, involving the formation of the tertiary carbocation intermediate. doubtnut.com

The reactivity of this compound provides a platform for the synthesis of various other compounds. For example, the dehydration of this alcohol can lead to the formation of alkenes like 2,3-dimethyl-3-phenylbut-1-ene and 2,3-dimethyl-3-phenylbut-2-ene. Further reactions of these alkenes can open up pathways to a wider range of derivatives.

Stereochemical Considerations in 2,3 Dimethyl 3 Phenylbutan 2 Ol

Analysis of Chiral Centers and Configuration Assignment (R/S Nomenclature)

2,3-Dimethyl-3-phenylbutan-2-ol possesses two chiral centers: the carbon atom at position 2 (C2), which bears a hydroxyl group, a methyl group, a hydrogen atom, and a substituted carbon group, and the carbon atom at position 3 (C3), which is bonded to a phenyl group, two methyl groups, and the C2 carbon. However, upon closer inspection of the IUPAC name this compound, the carbon at position 3 (C3) is bonded to a phenyl group, the C2 carbon, and two methyl groups. A carbon atom must be bonded to four different groups to be a chiral center. In this case, C3 is not a chiral center as it is bonded to two identical methyl groups.

The sole chiral center in this compound is the carbon at position 2 (C2). This carbon is attached to four distinct groups:

A hydroxyl group (-OH)

A methyl group (-CH3)

A hydrogen atom (-H)

A 1,1-dimethyl-1-phenyl-ethyl group (-C(CH3)2Ph)

The absolute configuration of this chiral center can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org The assignment process involves prioritizing the four substituents attached to the chiral center based on atomic number.

Cahn-Ingold-Prelog Priority Assignment for C2:

-OH: The oxygen atom has the highest atomic number (8) of the atoms directly attached to C2, so it receives the highest priority (1).

-C(CH3)2Ph: The carbon of this group has a higher atomic number than hydrogen but is equivalent to the methyl carbon. Looking at the next atoms, this carbon is bonded to two other carbons and a phenyl group, giving it priority over the methyl group. It is assigned priority (2).

-CH3: The methyl group's carbon is attached only to hydrogen atoms. It has the third priority (3).

-H: The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).

To assign the configuration, the molecule is oriented so that the lowest-priority group (H) points away from the viewer. The direction from priority 1 to 2 to 3 is then observed. If the direction is clockwise, the configuration is R; if it is counter-clockwise, the configuration is S. libretexts.orgmsu.edu

Table 1: Cahn-Ingold-Prelog Priorities for Substituents at C2

| Priority | Substituent Group | Basis for Assignment |

| 1 | -OH | Highest atomic number (O) directly bonded to the chiral center. |

| 2 | -C(CH3)2Ph | Carbon bonded to other carbons takes precedence over a carbon bonded only to hydrogens. |

| 3 | -CH3 | Carbon bonded only to hydrogens. |

| 4 | -H | Lowest atomic number (H). |

Since there is only one chiral center, this compound exists as a pair of enantiomers: (R)-2,3-dimethyl-3-phenylbutan-2-ol and (S)-2,3-dimethyl-3-phenylbutan-2-ol.

Diastereomeric Relationships and Separation Strategies

A molecule with n chiral centers can have a maximum of 2n stereoisomers. libretexts.org As established in the previous section, this compound has only one chiral center (n=1). Therefore, it has 21 = 2 stereoisomers, which are enantiomers of each other.

This compound does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other, and they only arise when a molecule has two or more chiral centers. libretexts.org For instance, a compound with two chiral centers can have up to four stereoisomers (RR, SS, RS, SR). The RR and SS isomers are enantiomers, while the RS and SR isomers form another pair of enantiomers. The relationship between the RR isomer and the RS or SR isomer is diastereomeric.

Since this compound only exists as a pair of enantiomers, separation strategies must address the challenge of separating mirror-image molecules. Unlike diastereomers, enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their separation requires a chiral environment. Common strategies include:

Chiral Chromatography: Using a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Formation of Diastereomeric Salts: Reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization. Afterward, the separated diastereomers are converted back to the individual enantiomers of the alcohol.

Enantiomeric Recognition and Purity Assessment

Enantiomeric recognition, the ability to distinguish between enantiomers, is fundamental for both separation and analysis. Purity assessment is crucial to determine the effectiveness of a stereoselective synthesis or separation, often expressed as enantiomeric excess (ee).

Methods for Enantiomeric Recognition and Purity Assessment:

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. An equimolar mixture of enantiomers (a racemic mixture) is optically inactive. The magnitude and direction of rotation can be used to determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known.

Chiral Chromatography (HPLC & GC): This is one of the most powerful and widely used methods. By using a chiral stationary phase, the two enantiomers can be separated and quantified. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for a precise calculation of enantiomeric excess. Gas chromatography can be used to analyze the enantiomeric purity of volatile chiral compounds like alcohols. biosynth.comcymitquimica.com

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the enantiomers of a chiral compound can form transient diastereomeric complexes. These complexes give rise to separate signals in the NMR spectrum for each enantiomer, allowing for their quantification.

Table 2: Comparison of Purity Assessment Methods

| Method | Principle | Advantages | Limitations |

| Polarimetry | Measures rotation of plane-polarized light. | Simple, non-destructive. | Requires a known value for the pure enantiomer; less accurate for low ee values. |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and sensitivity; separates and quantifies. | Requires development of a suitable method; can be expensive. |

| NMR with Chiral Reagents | Formation of transient diastereomeric complexes. | Provides structural information; accurate quantification. | Reagents can be expensive and may cause line broadening. |

Impact of Stereochemistry on Reaction Kinetics and Product Selectivity

The stereochemistry of a chiral molecule like this compound can profoundly influence the rates of its reactions and the stereochemical outcome of the products formed. This is a cornerstone of asymmetric synthesis.

Impact on Reaction Kinetics: When a chiral molecule reacts with another chiral agent (a reagent, catalyst, or solvent), the two enantiomers will form diastereomeric transition states. These diastereomeric transition states have different energies, which leads to different rates of reaction for each enantiomer. This principle is known as kinetic resolution. For example, if a racemic mixture of (R)- and (S)-2,3-dimethyl-3-phenylbutan-2-ol were to be acylated using a chiral acylating agent, one enantiomer would likely react faster than the other. Studies on similar sterically hindered molecules show that the arrangement of bulky groups around the reaction center significantly affects the accessibility of the reagent, thereby influencing the reaction rate. copernicus.org The steric hindrance caused by the bulky 1,1-dimethyl-1-phenyl-ethyl group in this compound would be a major factor in its reaction kinetics.

Impact on Product Selectivity: The stereochemistry of the starting material can direct the formation of a specific stereoisomer in the product, a phenomenon known as substrate-controlled stereoselectivity. For example, in an elimination reaction (e.g., dehydration) of this compound, the conformation of the starting alcohol could influence the stereochemistry of the resulting alkene. The relative orientation of the departing hydroxyl group and the proton to be eliminated is critical, and different starting enantiomers might favor different transition states, potentially leading to a different ratio of E/Z alkene isomers, although in this specific molecule, the possible alkene products are limited by the substitution pattern.

In reactions where a new chiral center is created, the existing chiral center at C2 can influence the configuration of the new center. This is known as diastereoselectivity. The existing center can block one face of the molecule from attack by a reagent, favoring attack from the less hindered face and leading to a preponderance of one diastereomer as the product.

Computational Chemistry and Theoretical Studies of 2,3 Dimethyl 3 Phenylbutan 2 Ol

Electronic Structure Calculations (e.g., DFT, ab initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electron distribution, molecular orbital energies, and other electronic properties of 2,3-dimethyl-3-phenylbutan-2-ol.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from the principles of quantum mechanics without the use of experimental data. princeton.edu For a molecule of the size of this compound, DFT methods often provide a good balance between accuracy and computational cost. materialsmodeling.org DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. Popular functionals for such calculations include B3LYP and M06-2X, often paired with basis sets like 6-31G* or the correlation-consistent series (cc-pVDZ, cc-pVTZ) to provide a detailed description of the electronic environment.

These calculations can yield crucial information such as the partial charges on atoms, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. For this compound, the oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, making it a site for protonation in acidic conditions, which is the initial step in its dehydration and rearrangement reactions. The phenyl group's electronic influence, including its aromaticity and ability to stabilize charge, would also be a key feature revealed by these calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is particularly adept at mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For this compound, two primary reaction pathways of interest are elimination and rearrangement reactions.

Energy Profiles for Elimination Reactions

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). masterorganicchemistry.com The subsequent departure of water leads to the formation of a tertiary carbocation. This step is typically the rate-determining step of the reaction. chemistrysteps.commasterorganicchemistry.com

A computational study would model this process by calculating the energies of the reactant, the protonated alcohol, the transition state for the departure of water, and the resulting carbocation. The energy difference between the reactant and the transition state would yield the activation energy for the reaction. Following the formation of the carbocation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. masterorganicchemistry.comaakash.ac.in Zaitsev's rule generally predicts that the most substituted alkene will be the major product. masterorganicchemistry.comaakash.ac.in Computational modeling can predict the relative stabilities of the possible alkene products (2,3-dimethyl-3-phenyl-1-butene and 2,3-dimethyl-3-phenyl-2-butene) to determine the likely major product.

Mechanistic Insights into Rearrangements

A hallmark of carbocation chemistry is the potential for molecular rearrangements to form more stable carbocations. msu.edulibretexts.org In the case of the tertiary carbocation formed from this compound, a 1,2-hydride or 1,2-methyl shift could occur. However, given the tertiary nature of the initial carbocation, such rearrangements to another tertiary carbocation might not be significantly favored unless there are other stabilizing factors.

Of greater interest is the potential for a pinacol-type rearrangement, which is characteristic of 1,2-diols but can be initiated from other precursors that form a carbocation adjacent to a carbon bearing a hydroxyl group. masterorganicchemistry.com While this compound is not a 1,2-diol, the principles of carbocation rearrangement are the same. A computational investigation would involve locating the transition states for the migration of a methyl group or the phenyl group. The relative activation barriers for these migrations would determine the preferred rearrangement pathway. The migration of a group (alkyl or aryl) to an adjacent carbocation center is a common mechanistic feature that can be modeled. masterorganicchemistry.com For instance, in the related pinacol (B44631) rearrangement, a 1,2-methyl shift generates a more stable carbocation where the positive charge is delocalized by heteroatom resonance. msu.edu Theoretical studies can precisely map the energy profile of such shifts.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis aims to identify the stable low-energy conformations (rotamers) of the molecule. This can be achieved by systematically rotating the single bonds (e.g., the C-C bond connecting the phenyl-bearing carbon and the hydroxyl-bearing carbon) and calculating the energy at each step.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms in the molecule, often in the presence of a solvent, MD can explore the conformational space and identify the most populated conformations. nih.gov For this compound, MD simulations could reveal the preferred orientations of the bulky phenyl and tert-butyl groups and how these orientations might influence the accessibility of the hydroxyl group for protonation or the approach of a base in an elimination reaction. Ab initio molecular dynamics can also be employed to study the interactions of the molecule with its environment, such as hydrogen bonding with solvent molecules. rsc.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from electronic structure calculations that can be used to predict the chemical reactivity and other properties of molecules. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netresearchgate.net

For this compound, relevant quantum chemical descriptors would include:

| Descriptor | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Partial Atomic Charges | The charge distribution on each atom. | Identifies electrophilic and nucleophilic sites. |

| Electron Density | The probability of finding an electron at a particular point. | Highlights regions of high and low electron density. |

By calculating these descriptors for this compound and comparing them to a series of related compounds with known reactivity, it would be possible to develop a QSAR model. Such a model could predict, for example, the rate of dehydration or the propensity for rearrangement based on the computed electronic properties. While specific QSAR studies on this molecule are not available, the methodology has been successfully applied to broader classes of compounds like benzyl (B1604629) alcohols to understand their mechanisms of action. researchgate.net

Advanced Analytical Methodologies for the Study of 2,3 Dimethyl 3 Phenylbutan 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation (Focus on methodology)

High-resolution spectroscopy is indispensable for determining the molecular structure of 2,3-Dimethyl-3-phenylbutan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl groups, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum will display signals for each unique carbon atom, including the quaternary carbons, the phenyl carbons, and the methyl carbons. nih.gov

2D NMR Spectroscopy: To unequivocally assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is utilized. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations between the protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the signals of the protonated carbons in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity around the quaternary carbon atoms and for linking the aliphatic and aromatic parts of the molecule. sdsu.edu For instance, correlations would be expected between the methyl protons and the quaternary carbons C2 and C3.

Chiral Shift Reagents: Since this compound is a chiral molecule, its enantiomers are indistinguishable in a standard NMR spectrum. Chiral shift reagents, which are chiral lanthanide complexes, can be added to the NMR sample to induce diastereomeric interactions. This results in the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~7.4 | ~128 |

| Phenyl-H (meta) | ~7.3 | ~127 |

| Phenyl-H (para) | ~7.2 | ~126 |

| C1-Methyl-H | ~1.2 (singlet) | ~25 |

| C4-Methyl-H | ~0.9 (singlet) | ~22 |

| C2-Methyl-H | ~1.5 (singlet) | ~28 |

| OH | Variable | N/A |

| C2 | N/A | ~75 |

| C3 | N/A | ~40 |

| C-ipso | N/A | ~145 |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₂H₁₈O), the molecular weight is 178.27 g/mol . nih.gov

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 178. The intensity of this peak may be weak due to the tertiary alcohol structure, which is prone to fragmentation.

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for tertiary alcohols and compounds with a quaternary center include:

Alpha-cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. Loss of a methyl radical (CH₃•) would result in a fragment ion at m/z 163. Loss of an ethyl radical (C₂H₅•) would lead to a fragment at m/z 149.

Cleavage at the quaternary center: The bond between the two quaternary carbons (C2-C3) can break. This could lead to the formation of a stable tertiary carbocation.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 160 (M-18).

Phenyl Group Fragmentation: The presence of the phenyl group will give rise to characteristic aromatic fragment ions at m/z 77 (phenyl cation) and other related fragments. docbrown.infodocbrown.info

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 160 | [M - H₂O]⁺ | Dehydration |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 105 | [C₆H₅CO]⁺ | Rearrangement and cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectrum: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (aliphatic): Strong bands in the region of 2850-3000 cm⁻¹.

C-H Stretch (aromatic): Weaker bands just above 3000 cm⁻¹.

C=C Stretch (aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ for the tertiary alcohol. nih.gov

Raman Spectrum: The Raman spectrum would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the phenyl group. The symmetric vibrations of the dimethyl and ethyl groups would also be observable.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium (IR), Strong (Raman) |

| C-O Stretch | 1000-1200 | 1000-1200 | Strong (IR) |

Chromatographic Separations and Purity Assessment Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas chromatography (GC) is a suitable method for analyzing the purity of the relatively volatile this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the main compound and any volatile impurities. nih.gov

A typical GC method would involve a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of components with different boiling points. The retention time of the compound can be used for its identification by comparing it to a standard.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers. Since this compound is chiral, separating its enantiomers is critical for stereospecific studies.

Enantiomeric Separation: The separation of the enantiomers of this compound can be achieved by chiral HPLC. There are two main approaches:

Chiral Stationary Phases (CSPs): This is the most direct method, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including alcohols. nih.govpreprints.org

Chiral Derivatization: In this indirect method, the enantiomeric alcohol is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the derivatizing agent can be removed to yield the pure enantiomers.

The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for optimizing the separation on a chiral column. The separated enantiomers can be detected using a UV detector, as the phenyl group is a chromophore.

Mechanistic Analytical Approaches

Mechanistic analytical approaches are crucial for elucidating the step-by-step pathway of a chemical reaction. For a compound like this compound, which can undergo reactions such as acid-catalyzed rearrangements (a form of pinacol (B44631) rearrangement), these methods can provide invaluable insights into the nature of transition states and the existence of reactive intermediates.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For this compound, KIE studies would typically involve the strategic placement of deuterium (B1214612) (²H) or carbon-13 (¹³C) labels.

In a hypothetical acid-catalyzed rearrangement of this compound, the reaction is expected to proceed through the formation of a tertiary carbocation, followed by a 1,2-shift (either of a methyl group or the phenyl group) to form a more stable carbocation, which then leads to the final rearranged product.

A primary KIE would be expected if a C-H or C-C bond to the migrating group is broken in the rate-determining step. For instance, if the migration of a methyl group is rate-determining, a ¹³C KIE could be measured by comparing the reaction rate of the unlabeled compound with a derivative labeled with ¹³C at one of the migrating methyl groups.

A secondary KIE might be observed if the hybridization of a carbon atom changes during the rate-determining step. For example, if the initial protonation of the hydroxyl group and subsequent loss of water to form the carbocation is the slow step, a secondary KIE could be measured by placing a deuterium atom at a non-reacting position, such as on the phenyl ring or one of the non-migrating methyl groups.

While specific experimental data for this compound is scarce, studies on structurally similar compounds provide a basis for what might be expected. For example, in the acid-catalyzed rearrangement of the related hexadeuterated 2,3-dimethylbutan-2-ol, kinetic data from ²H NMR has been used to elucidate the relative rates of different reaction pathways, including a 1,2-hydride shift. Such an approach could be adapted to study the migratory aptitude of the methyl versus the phenyl group in this compound.

Hypothetical Kinetic Isotope Effect Data for the Rearrangement of this compound

| Labeled Position | Type of KIE | Expected kH/kD or k12C/k13C | Mechanistic Implication |

| Migrating Methyl Group (¹³C) | Primary | > 1 | C-C bond cleavage is part of the rate-determining step. |

| Phenyl Ring (deuterated) | Secondary | ~1 | Phenyl group migration is not rate-determining, or the effect is too small to measure. |

| Hydroxyl Proton (deuterated solvent) | Solvent Isotope Effect | > 1 | Proton transfer is involved in the rate-determining step. |

Intermediates Trapping and Characterization

The direct observation and characterization of reactive intermediates, such as carbocations, provide definitive evidence for a proposed reaction mechanism. In the case of the acid-catalyzed reactions of this compound, the key intermediate is the tertiary 1,1,2-trimethyl-2-phenylpropyl cation.

Trapping experiments are designed to capture this transient species by introducing a potent nucleophile into the reaction mixture. The nucleophile competes with the rearrangement process and, if successful, forms a stable product that incorporates the structure of the carbocation intermediate. The choice of trapping agent is critical; it must be nucleophilic enough to react with the carbocation but not so basic that it interferes with the acid catalyst. Common nucleophiles used for trapping carbocations include azides, halides, and electron-rich aromatic compounds.

Once trapped, the product can be isolated and its structure determined using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This provides concrete evidence for the existence and structure of the carbocation intermediate.

Furthermore, under superacid conditions (e.g., SbF₅/SO₂ClF), it may be possible to generate a long-lived population of the 1,1,2-trimethyl-2-phenylpropyl cation. This would allow for its direct spectroscopic characterization, most notably by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the carbocation would provide detailed information about its electronic structure and the distribution of positive charge.

Hypothetical Trapping Experiment Results and Spectroscopic Data

| Trapping Agent | Trapped Product | Characterization Method | Inferred Intermediate |

| Sodium Azide (NaN₃) | 2-azido-2,3-dimethyl-3-phenylbutane | ¹H NMR, ¹³C NMR, HRMS | 1,1,2-trimethyl-2-phenylpropyl cation |

| Benzene (B151609) (in Friedel-Crafts conditions) | 2,3-dimethyl-2,3-diphenylbutane | ¹H NMR, ¹³C NMR, GC-MS | 1,1,2-trimethyl-2-phenylpropyl cation |

Applications of 2,3 Dimethyl 3 Phenylbutan 2 Ol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

There is a lack of specific examples in the scientific literature detailing the use of 2,3-dimethyl-3-phenylbutan-2-ol as a key intermediate in the total synthesis of complex natural products or pharmaceutically active compounds. The potential application of this alcohol would likely involve its dehydration to form alkenes, which could then undergo further transformations.

Dehydration of tertiary alcohols, such as this compound, is typically achieved under acidic conditions and proceeds through a carbocation intermediate. The resulting alkene could serve as a precursor in various synthetic routes. For instance, the dehydration of the related alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, has been discussed in the context of carbocation rearrangements and the formation of different alkene isomers. stackexchange.com

Utilization in Carbon-Carbon Bond Forming Reactions

The direct involvement of this compound in carbon-carbon bond forming reactions as a primary substrate is not a widely reported synthetic strategy. However, its derivatives could potentially participate in such reactions.

One of the most fundamental classes of carbon-carbon bond forming reactions is the Friedel-Crafts alkylation. wikipedia.orglibretexts.org In principle, under acidic conditions, this compound could generate a tertiary carbocation which could then alkylate an aromatic ring. However, the stability of the tertiary carbocation might also lead to competing elimination (dehydration) reactions. The general mechanism for a Friedel-Crafts alkylation involving an alcohol is depicted below:

General Reaction Scheme for Friedel-Crafts Alkylation with an Alcohol

No specific studies detailing the successful Friedel-Crafts alkylation using this compound have been identified.

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

For this compound to be effective as a chiral auxiliary or a chiral building block, it would need to be available in an enantiomerically pure form. The compound itself is achiral. While chiral variants of phenylbutanols exist and are used in synthesis, there is no evidence in the reviewed literature of the use of chiral derivatives of this compound for these purposes.

The development of chiral ligands and auxiliaries is a significant area of research in asymmetric synthesis. However, the specific structure of this compound does not appear to have been exploited for this purpose based on available data.

Historical Perspectives, Current Trends, and Future Research Directions

Evolution of Research on 2,3-Dimethyl-3-phenylbutan-2-ol and its Analogs

The study of this compound and its analogs is intrinsically linked to the broader history of research into tertiary alcohols and their characteristic reactions, most notably the pinacol (B44631) rearrangement. First described by Wilhelm Rudolph Fittig in 1860, the pinacol rearrangement involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgbyjus.comchemistrylearner.com The initial work by Fittig on the reaction of acetone (B3395972) with potassium metal led to the incorrect assumption of the molecular formula for acetone and the nature of the reaction products. wikipedia.orglscollege.ac.in It was Aleksandr Butlerov who later correctly identified the structures of the products, including the rearranged ketone, pinacolone (B1678379). wikipedia.org This foundational work on skeletal rearrangements in organic chemistry set the stage for investigating sterically hindered tertiary alcohols like this compound.

Early research on analogous compounds, such as 3,3-dimethyl-2-phenylbutan-2-ol, was often focused on understanding the mechanisms of acid-catalyzed dehydration and rearrangement reactions. unizin.orgmasterorganicchemistry.com These studies helped to elucidate the principles of carbocation stability and migratory aptitudes of different functional groups, which are key to predicting the outcomes of such reactions.

More recent research has expanded to explore the synthesis and properties of a wider range of analogs, including 2-methyl-3-phenylbutan-2-ol (B3051307) and 3-phenylbutan-2-ol. nih.govresearchgate.net The availability of these compounds has been driven by their potential as building blocks in the synthesis of more complex molecules. The development of analytical techniques has also played a crucial role in the evolution of this research, allowing for more precise characterization of these compounds and their reaction products.

Table 1: Key Analogs of this compound and their Significance

| Compound Name | IUPAC Name | Key Research Focus |

| 2,3-Dimethyl-2,3-butanediol (Pinacol) | 2,3-dimethylbutane-2,3-diol | Foundational studies of the pinacol rearrangement. chemistrylearner.com |

| 3,3-Dimethyl-2-butanone (Pinacolone) | 3,3-dimethylbutan-2-one | Product of the pinacol rearrangement, used in pesticides and herbicides. byjus.com |

| 3,3-Dimethyl-2-phenylbutan-2-ol | 3,3-dimethyl-2-phenylbutan-2-ol | Studies on carbocation rearrangements and migratory aptitudes. nih.gov |

| 2-Methyl-3-phenylbutan-2-ol | 2-methyl-3-phenylbutan-2-ol | Synthesis and reactivity studies of less sterically hindered analogs. nih.gov |

Emerging Synthetic Methodologies for Similar Tertiary Alcohols

The synthesis of sterically hindered tertiary alcohols, such as this compound, has been a long-standing challenge in organic chemistry. Traditional methods often suffer from limitations, especially when it comes to controlling stereochemistry. However, recent years have seen the emergence of novel synthetic strategies that offer improved efficiency and selectivity.

One of the most significant advancements is the development of catalytic asymmetric methods for the synthesis of tertiary alcohols. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. For instance, copper-catalyzed C-C bond formation to ketones and ketimines has emerged as a powerful tool for the asymmetric synthesis of tertiary alcohols and α-tertiary amines. nih.gov

Another promising area is the use of organometallic reagents in a highly diastereoselective manner. For example, the use of substituted allylic zinc reagents allows for the synthesis of homoallylic alcohols with adjacent quaternary centers with high diastereoselectivity. acs.org Furthermore, dual palladium/photoredox catalysis has been shown to be an effective method for the asymmetric synthesis of vicinal α,β-tetra-substituted homoallylic alcohols. chemrxiv.org

The desymmetric reduction of malonic esters using dinuclear zinc catalysts represents another innovative approach to access enantioenriched α-tertiary amines and tertiary alcohols. nih.gov This method takes advantage of easily accessible starting materials and provides a diverse range of functionalized products. Additionally, contemporary synthetic fields like photochemistry and electrochemistry are enabling access to new reactive intermediates, making the synthesis of hindered ethers and, by extension, tertiary alcohols far more accessible. ox.ac.uk

Unexplored Reactivity Pathways and Mechanistic Questions

While the acid-catalyzed dehydration and rearrangement of this compound are well-documented, there remain several unexplored reactivity pathways and unanswered mechanistic questions. unizin.orgmasterorganicchemistry.com The inherent steric hindrance and the presence of a quaternary carbon center make this molecule a fascinating subject for further investigation.

One area of interest is the photocatalytic reactions of tertiary alcohols. Recent studies have shown that under certain conditions, tertiary alcohols can undergo unexpected reactions, such as disproportionation into an alkane and a ketone on a titania single crystal. nih.gov This opens up new avenues for the selective functionalization of tertiary alcohols, a class of compounds generally considered inert towards oxidation. nih.gov The mechanism of these photocatalytic reactions, particularly the role of the catalyst and the nature of the reactive intermediates, is an active area of research.

Another area ripe for exploration is the reaction of this compound with various electrophiles and nucleophiles under different reaction conditions. The interplay between steric hindrance and electronic effects in governing the regioselectivity and stereoselectivity of these reactions is not fully understood. For instance, while the SN1 reaction of tertiary alcohols with hydrogen halides is a standard textbook reaction, the subtle factors that influence the outcome in highly congested systems like this compound warrant a more detailed investigation. unizin.orglibretexts.org

Furthermore, the potential for this molecule to participate in radical reactions is an area that has received limited attention. The stability of the potential tertiary radical intermediate could lead to interesting and synthetically useful transformations.

Challenges and Opportunities in Stereocontrolled Synthesis

The presence of a quaternary stereocenter in this compound presents a significant challenge for its stereocontrolled synthesis. The creation of such sterically congested centers with high enantioselectivity is a formidable task in organic synthesis.

A major challenge lies in the development of catalysts and reagents that can effectively differentiate between the enantiofaces of the prochiral ketone precursor during a nucleophilic addition. The steric bulk around the carbonyl group can hinder the approach of the nucleophile and reduce the efficiency of the catalyst.

Despite these challenges, the demand for enantiomerically pure compounds containing quaternary stereocenters in fields like medicinal chemistry and materials science provides a strong driving force for further research. Recent breakthroughs in asymmetric catalysis offer significant opportunities. For example, the development of methods for the stereospecific construction of quaternary carbon stereocenters from other quaternary centers with complete inversion of configuration is a promising strategy. acs.org

Moreover, the catalytic asymmetric synthesis of molecules with adjacent quaternary and tertiary stereocenters is a rapidly developing field. acs.org These methods, which often involve conjugate additions or allylic alkylations, could potentially be adapted for the synthesis of chiral analogs of this compound. The ability to control the stereochemistry of these complex acyclic systems would be a major advance.

Future opportunities also lie in the application of computational chemistry to design more effective chiral catalysts and to better understand the transition states of the stereodetermining steps. A deeper mechanistic understanding will undoubtedly pave the way for the development of more general and efficient methods for the stereocontrolled synthesis of this and other challenging tertiary alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dimethyl-3-phenylbutan-2-ol, and how can purity be validated?

- Methodological Answer : Grignard reactions or Friedel-Crafts alkylation are commonly used for tertiary alcohol synthesis. For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities. Differential Scanning Calorimetry (DSC) can confirm melting behavior (e.g., mp 32–34°C for structural analogs like 2-phenyl-2-propanol ). Nuclear Magnetic Resonance (NMR) analysis (¹H/¹³C) resolves stereochemical and structural ambiguities, particularly for the quaternary carbon center.

Q. How can solubility and partition coefficients (logP) be experimentally determined for this compound?

- Methodological Answer : Use shake-flask methods with octanol/water partitioning, followed by HPLC quantification. Computational tools like Quantitative Structure-Property Relationship (QSPR) models, as described in CC-DPS reports, can predict logP and solubility based on molecular descriptors (e.g., polar surface area, hydrogen-bonding capacity) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (O-H) stretches (~3200–3600 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).

- NMR : ¹H NMR detects methyl group splitting (e.g., δ 1.2–1.5 ppm for geminal dimethyl groups). ¹³C NMR distinguishes phenyl carbons (δ 125–140 ppm) and tertiary alcohol carbons (δ 70–80 ppm).

- MS : Confirm molecular ion peaks (e.g., m/z 178 for C₁₂H₁₈O) and fragmentation patterns.

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in substitution or elimination reactions?

- Methodological Answer : Perform kinetic studies under varying conditions (e.g., acid/base catalysis). Compare reaction rates with less hindered analogs (e.g., 2-phenyl-2-propanol) to quantify steric hindrance. Computational modeling (DFT/B3LYP) can map transition states and activation energies, as demonstrated in studies on alkylaminophenol derivatives .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for structurally similar tertiary alcohols?

- Methodological Answer : Cross-validate data using standardized methods (e.g., NIST-recommended distillation techniques ). Analyze batch-specific impurities (e.g., residual solvents) via GC-MS. For conflicting literature values, apply group-contribution models (e.g., Joback method) to estimate properties based on molecular fragments .

Q. How can computational tools predict the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-O and C-H bonds. Molecular docking studies (as in ) can simulate interactions with reactive oxygen species. Accelerated stability testing under UV/visible light (ICH Q1B guidelines) provides experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.